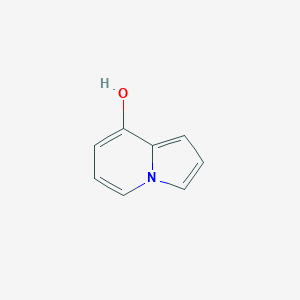

Indolizin-8-ol

Description

Properties

IUPAC Name |

indolizin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-8-4-2-6-9-5-1-3-7(8)9/h1-6,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSXXAVUKQIDME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CC=C(C2=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation with Aromatic Aldehydes

Reacting 6,7-dihydroindolizin-8(5H)-one (1 ) with aromatic aldehydes under basic conditions yields (E)-7-(arylmethylene)-6,7-dihydroindolizin-8(5H)-ones (2 ), which serve as intermediates for further functionalization. For example:

Bromoform-Mediated Spirocyclopropanation

Magnesium-mediated conjugate addition of bromoform to (E)-7-(arylmethylene)-6,7-dihydroindolizin-8(5H)-ones introduces spiro[cyclopropane-indolizine] derivatives (3 ):

-

Conditions : Bromoform (20 equiv.), Mg turnings (10 equiv.), THF, N₂, room temperature.

-

Yield : 56–92%, depending on substituents (Table 1).

Table 1: Yields of Spirocyclopropanation Products

| Substituent (R) | Yield (%) |

|---|---|

| 4-Cl | 56 |

| 4-OCH₃ | 92 |

| 3,4-(OCH₃)₂ | 85 |

Stereoselective Synthesis via Reverse Cope Elimination

Chiral indolizidine N-oxides, precursors to Indolizin-8-ol, are synthesized via reverse Cope elimination:

Enantioselective Cyclization

Reduction of N-Oxides

N-Oxides are reduced to this compound derivatives using Pd/C under H₂:

Microwave-Assisted Functionalization

Microwave irradiation accelerates Mannich and nucleophilic substitution reactions:

Mannich Reaction with Morpholine

5-Chloro-8-hydroxyquinoline reacts with morpholine and ethyl glyoxylate under microwave conditions to form bifunctional precursors:

Nucleophilic Substitution

Ethyl glyoxylate serves as an electrophile for introducing hydroxymethyl groups:

Transition Metal-Catalyzed Approaches

Ring-Closing Metathesis (RCM)

Fluorinated indolizidinones are synthesized via RCM using Hoveyda–Grubbs catalysts:

Oxidative Coupling

Copper-catalyzed oxidative coupling of pyrrole and pyridine derivatives forms π-expanded indolizines, which are oxidized to this compound:

Comparative Analysis of Methodologies

Table 2: Efficiency of Key Methods

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Spirocyclopropanation | 56–92 | Low | High |

| Reverse Cope Elimination | 66–90 | High | Moderate |

| Microwave-Assisted | 52–70 | Moderate | High |

| RCM | 34 | High | Low |

Chemical Reactions Analysis

Types of Reactions: Indolizin-8-ol undergoes various chemical reactions, including:

Oxidation: Indolizines can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert indolizines to their saturated analogs.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce saturated indolizine derivatives .

Scientific Research Applications

Pharmacological Activities

Indolizin-8-ol and its derivatives exhibit a wide range of pharmacological properties, making them promising candidates for drug development. Key activities include:

1.1 Antimicrobial Activity

this compound has demonstrated significant antimicrobial properties. Studies have shown that derivatives of indolizine exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, Mannich bases of indolizine-1-carboxylate were tested against Staphylococcus aureus and Escherichia coli, showing maximum activity ranging from 75% to 86.8% compared to standard antibiotics .

1.2 Anti-inflammatory Effects

Research indicates that certain indolizine derivatives possess anti-inflammatory properties. Compounds synthesized by bio-isosteric replacement of pyridine with bicyclic indolizine showed significant inhibition of edema in various models, suggesting potential for treating inflammatory conditions .

1.3 Anticancer Potential

this compound has been evaluated for its anticancer properties against various cancer cell lines. Studies have reported that certain derivatives exhibit cytotoxicity against colorectal cancer cell lines, with some compounds achieving less than 50% cell viability at specific concentrations . The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the indolizine scaffold are critical for maintaining anti-mycobacterial activity against resistant strains .

1.4 Antitubercular Activity

this compound has shown promise as an anti-tubercular agent, particularly against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). Certain derivatives displayed minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against susceptible strains, highlighting their potential in treating drug-resistant tuberculosis .

Synthesis and Derivatization

The synthesis of this compound and its derivatives can be achieved through various methods, including:

3.1 One-Pot Synthesis

This method allows for the efficient generation of multiple derivatives in a single reaction vessel, facilitating rapid exploration of structure-activity relationships.

3.2 Biocatalyst-Assisted Synthesis

Utilizing biocatalysts can enhance the specificity and yield of desired products while minimizing environmental impact.

3.3 Microwave Irradiation Techniques

Microwave-assisted synthesis has been shown to accelerate reactions, leading to higher yields and reduced reaction times compared to traditional methods .

Case Studies

Several case studies illustrate the applications of this compound in drug discovery:

Mechanism of Action

The mechanism of action of indolizin-8-ol involves its interaction with various molecular targets. For instance, indolizine derivatives have been shown to intercalate with DNA, thereby affecting cellular processes . The compound’s biological activity is often attributed to its ability to form stable complexes with biomolecules, disrupting their normal function.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between Indolizin-8-ol and three structurally related compounds:

Biological Activity

Indolizin-8-ol, a compound belonging to the indole family, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the various biological properties of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which is a fusion of an indole and a pyrrole ring. This structural configuration contributes to its biological activity, particularly its interaction with various molecular targets.

Anticancer Activity

Research indicates that this compound derivatives exhibit significant anticancer properties. A study demonstrated that certain derivatives showed cytotoxicity against various cancer cell lines, including Colo205 and Colo320. The IC50 values ranged from 12 to 21 μM, indicating potent activity against resistant cancer cell lines while sparing normal fibroblast cells .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| Derivative 1 | Colo205 | 15 | Yes |

| Derivative 2 | Colo320 | 18 | Yes |

| Derivative 3 | MRC-5 (normal) | >100 | No |

Neuroprotective Effects

This compound has also been studied for its neuroprotective effects. In a recent investigation, compounds with indole and 8-hydroxyquinoline scaffolds were shown to inhibit amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. The most potent inhibitors had EC50 values significantly lower than traditional drugs like clioquinol .

Table 2: Inhibition of Aβ Aggregation by this compound Derivatives

| Compound | EC50 (μM) | Activity Type |

|---|---|---|

| Compound A | 1.08 | Inhibitor |

| Compound B | 1.48 | Inhibitor |

| Clioquinol | 9.95 | Reference Drug |

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored, revealing efficacy against various bacterial strains. Compounds containing the 8-hydroxyquinoline nucleus demonstrated broad-spectrum antimicrobial activity, suggesting their utility in treating infections caused by resistant strains .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers evaluated the anticancer efficacy of this compound derivatives on human cancer cell lines. The study focused on the mechanism of action, which involved the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.

Findings:

- Significant reduction in cell viability was observed.

- Mechanistic studies indicated activation of caspase pathways leading to apoptosis.

Case Study 2: Neuroprotective Mechanism

A study investigating the neuroprotective effects of this compound derivatives on neuronal cell cultures exposed to oxidative stress highlighted their potential in neurodegenerative disease treatment.

Findings:

- Compounds reduced oxidative stress markers significantly.

- Enhanced neuronal survival was noted in treated cultures compared to controls.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications at specific positions on the indole ring can enhance or diminish activity. For instance:

- Substitution with electron-withdrawing groups increases lipophilicity and enhances bioactivity.

Table 3: Structure-Activity Relationships

| Substituent | Position | Effect on Activity |

|---|---|---|

| -Cl | C5 | Increased potency |

| -OCH3 | C7 | Decreased potency |

| -Br | C6 | Moderate increase |

Q & A

Basic: What are the validated synthetic routes for Indolizin-8-ol, and how can experimental reproducibility be ensured?

Methodological Answer:

The synthesis of this compound typically involves cyclization reactions of pyrrole derivatives or reductive amination pathways. For reproducibility:

-

Step 1 : Standardize reaction conditions (e.g., temperature, solvent purity, catalyst loading) and document deviations.

-

Step 2 : Use high-purity starting materials; verify via gas chromatography (GC) or HPLC.

-

Step 3 : Include detailed characterization data (e.g., / NMR, HRMS) for the final product in the main manuscript. For intermediates, provide data in supplementary materials .

-

Example Table :

Parameter Condition Validation Method Reaction Temp 80°C ± 2°C Calibrated thermometer Catalyst Pd/C (5 wt%) TGA for moisture content

Basic: How should researchers characterize the purity of this compound, and what analytical thresholds are critical?

Methodological Answer:

- Quantitative Analysis : Use HPLC with a C18 column (≥95% purity threshold). Calibrate with a certified reference standard.

- Qualitative Confirmation : Combine NMR (chemical shifts for OH proton: δ 8.2–8.5 ppm) and FT-IR (O-H stretch ~3200 cm) .

- Impurity Profiling : Report trace impurities (e.g., unreacted precursors) via LC-MS and justify their biological/chemical inertness in supplementary data .

Advanced: How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

Methodological Answer:

Contradictions often arise from measurement techniques (e.g., shake-flask vs. spectrophotometry). To resolve:

- Step 1 : Replicate experiments using standardized methods (e.g., OECD Guideline 105).

- Step 2 : Control variables (temperature, solvent batch, equilibration time).

- Step 3 : Perform meta-analysis of published data, identifying outliers and methodological biases. For example, solubility in DMSO may vary due to hygroscopicity; use Karl Fischer titration to quantify water content .

- Example Workflow :

Literature Review → Hypothesis (e.g., solvent purity) → Controlled Replication → Statistical Analysis (ANOVA) → Conclusion

Advanced: What strategies are effective in elucidating the reaction mechanism of this compound derivatization?

Methodological Answer:

-

Kinetic Studies : Monitor reaction progress via in-situ FT-IR or NMR to identify intermediates.

-

Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict transition states and compare with experimental activation energies.

-

Isotopic Labeling : Introduce or to trace bond reorganization pathways .

-

Table: Key Mechanistic Probes

Probe Application Outcome Metric Kinetic Isotope Effect Distinguish concerted vs. stepwise ratio Solvent Polarity Assess charge development in TS Correlation with rate

Advanced: How should researchers design toxicity studies for this compound analogs while addressing ethical and methodological gaps?

Methodological Answer:

- In Vitro First : Prioritize cell-based assays (e.g., HepG2 cytotoxicity) to minimize animal use. Follow OECD TG 429 for skin sensitization.

- In Vivo Ethics : Adhere to ARRIVE guidelines; justify sample size via power analysis (e.g., G*Power software) .

- Data Transparency : Publish raw data (e.g., survival rates, histopathology) in repositories like Figshare, citing DOIs in the manuscript .

Basic: What are the best practices for documenting this compound’s spectral data to ensure cross-lab verification?

Methodological Answer:

- NMR Reporting : Include solvent, frequency (e.g., 400 MHz), internal standard (TMS), and peak assignments (δ, multiplicity, J in Hz).

- MS Parameters : Specify ionization mode (ESI+/ESI-), resolution (e.g., 70,000 FWHM), and calibration method .

- Example Spectral Entry :

\( ^1H \) NMR (CDCl3, 400 MHz): δ 8.42 (s, 1H, OH), 7.35–7.28 (m, 2H), ...

HRMS (ESI+): m/z calcd for C9H9NO [M+H]+: 148.0757, found: 148.0758.

Advanced: How can researchers address discrepancies in reported biological activity of this compound derivatives?

Methodological Answer:

- Source Analysis : Compare cell lines (e.g., HEK293 vs. HeLa), assay conditions (e.g., serum concentration), and compound stability (e.g., half-life in media).

- Dose-Response Validation : Repeat IC50 determinations using a sigmoidal curve model (4-parameter logistic) with ≥3 independent replicates .

- Collaborative Studies : Initiate multi-lab validation via platforms like EQAPOL to harmonize protocols .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent drainage contamination .

- Storage : Keep in amber glass under argon at 4°C; monitor for oxidation via periodic TLC .

Advanced: What statistical approaches are robust for analyzing structure-activity relationships (SAR) in this compound analogs?

Methodological Answer:

- Multivariate Analysis : Apply PCA or PLS regression to correlate descriptors (e.g., logP, polar surface area) with bioactivity.

- Machine Learning : Train random forest models on PubChem datasets to predict novel active scaffolds.

- Validation : Use k-fold cross-validation and external test sets to avoid overfitting .

Advanced: How can computational and experimental data be integrated to optimize this compound’s pharmacokinetic profile?

Methodological Answer:

- Physiochemical Profiling : Combine experimental logD (shake-flask) with in silico predictions (e.g., SwissADME) to refine bioavailability.

- Metabolism Studies : Use hepatocyte microsomes + CYP450 inhibitors to identify metabolic hotspots; validate with molecular docking (AutoDock Vina) .

- Iterative Design :

Synthesis → In Vitro ADME → QSAR Modeling → Redesign → Retest

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.